N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure features:
- A thieno[2,3-d]pyrimidine scaffold, known for its role in modulating kinase and receptor interactions .
- A 4-(4-methoxyphenyl)piperazine moiety at position 4, which enhances binding affinity to neurotransmitter receptors and enzymes due to its electron-rich aromatic system .
- A cyclohexenylethyl chain at the carboxamide nitrogen, contributing to lipophilicity and membrane permeability .
Synthetic characterization data (e.g., ESI-MS: 758.2904 [M+H]⁺, IR carbonyl stretches at 1621 cm⁻¹ and 1592 cm⁻¹) align with similar pyrimidine-5-carboxamide derivatives .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-19-23-25(32-16-14-31(15-17-32)21-8-10-22(34-2)11-9-21)29-18-30-27(23)35-24(19)26(33)28-13-12-20-6-4-3-5-7-20/h6,8-11,18H,3-5,7,12-17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPILFDWJFOCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclohexenyl ethyl intermediate: This can be achieved through the reaction of cyclohexene with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl piperazine moiety: This step involves the reaction of 4-methoxyphenyl piperazine with the intermediate formed in the previous step.
Construction of the thieno[2,3-d]pyrimidine core: This is typically done through a cyclization reaction involving appropriate precursors and catalysts.
Final coupling and carboxamide formation: The final step involves coupling the thieno[2,3-d]pyrimidine core with the previously formed intermediate and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Therapeutic Potential
- Neuropharmacology : The compound shows promise in treating conditions related to neurotransmitter dysregulation, potentially benefiting disorders like Alzheimer’s disease and schizophrenia through its interactions with serotonin and dopamine receptors.
- Anticancer Activity : Preliminary studies suggest that thienopyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against certain cancer types.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in developing new antibiotics or antifungal agents.
Neuropharmacological Studies
A study conducted on a related thienopyrimidine compound demonstrated significant inhibition of acetylcholinesterase activity (IC50 = 46.42 µM), suggesting a potential role in cognitive enhancement or neuroprotection . The structure-function relationship in these compounds indicates that modifications can lead to improved potency and selectivity.
Anticancer Research
In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancers. The introduction of specific functional groups, as seen in N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, may enhance these effects by improving solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Signal transduction: The compound could modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s activity and selectivity are contextualized below against key analogs (Table 1).
Table 1. Comparative Analysis of Structural and Functional Analogues
Key Structural and Functional Insights
Core Heterocycle Influence: The thieno[2,3-d]pyrimidine core (present in the query compound and derivatives) confers rigidity and π-π stacking capacity, enhancing kinase binding . In contrast, thiazole-5-carboxamide (BMS-354825) prioritizes ATP-pocket penetration in Src/Abl kinases . Piperazine/piperidine substitutions modulate solubility and target engagement. The 4-methoxyphenylpiperazine in the query compound may favor serotonin/dopamine receptor off-target effects, whereas hydroxyethylpiperazine (BMS-354825) improves pharmacokinetics .
Carbothioamide in ML267 introduces sulfur-mediated hydrogen bonding, critical for bacterial enzyme inhibition , while carboxamides in the query compound and BMS-354825 favor eukaryotic kinase interactions.
Therapeutic Potential: BMS-354825’s nanomolar potency and oral efficacy in CML models highlight the importance of balancing lipophilicity and polar substituents . The query compound’s unoptimized structure may require derivatization (e.g., introducing hydroxyethyl groups) to achieve comparable profiles. ML267’s antibacterial activity underscores the versatility of piperazine-based scaffolds, suggesting the query compound could be repurposed for infectious disease with structural tweaks .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H30N4O2S
- Molecular Weight : 398.57 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
1. Dopamine Receptor Affinity
Research indicates that derivatives of compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine have shown significant affinity for dopamine receptors, particularly the D4 receptor. For instance, one study demonstrated that related piperazine derivatives exhibited IC50 values as low as 0.057 nM for D4 receptors, indicating potent binding affinity .
2. Antidepressant Activity
Compounds with similar structures have been evaluated for their antidepressant effects. A study on piperazine derivatives showed that certain modifications could enhance their efficacy in animal models of depression . This suggests potential therapeutic applications in mood disorders.
3. Anticancer Properties
The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer activity. For example, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Case Study 1: Dopamine D4 Receptor Ligands
In a comprehensive study examining the binding affinities of various piperazine derivatives to dopamine receptors, it was found that modifications to the piperazine ring significantly influenced receptor selectivity and affinity. The compound demonstrated a selective binding profile towards D4 receptors, which may underlie its potential utility in treating disorders like schizophrenia .
Case Study 2: Anticancer Efficacy
A series of thieno[2,3-d]pyrimidine derivatives were tested against human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cells. The study highlighted the importance of substituent variation in enhancing anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine can be attributed to several key structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thieno[2,3-d]pyrimidine Core | Essential for anticancer activity |
| Piperazine Ring | Influences receptor binding affinity |
| Methoxyphenyl Substituent | Enhances lipophilicity and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
